molecular formula C11H10N2O3 B178858 1-Ethoxy-4-nitroisoquinoline CAS No. 103863-04-3

1-Ethoxy-4-nitroisoquinoline

Cat. No.: B178858
CAS No.: 103863-04-3
M. Wt: 218.21 g/mol
InChI Key: ALSLVLBKRHXPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-4-nitroisoquinoline (CAS: 103863-04-3) is an isoquinoline derivative featuring an ethoxy group (-OCH₂CH₃) at position 1 and a nitro group (-NO₂) at position 4 of the heterocyclic ring. Its molecular formula is C₁₁H₁₀N₂O₃, with a molar mass of 218.21 g/mol. Isoquinolines are structurally related to quinolines but differ in the arrangement of the nitrogen atom within the bicyclic system, leading to distinct electronic and steric properties. The ethoxy substituent enhances lipophilicity, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate for generating amines via nitro group reduction .

Properties

IUPAC Name

1-ethoxy-4-nitroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11-9-6-4-3-5-8(9)10(7-12-11)13(14)15/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSLVLBKRHXPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C2=CC=CC=C21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346498
Record name 1-Ethoxy-4-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103863-04-3
Record name 1-Ethoxy-4-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The nitro group in this compound (position 4) creates a meta-directing electronic effect, contrasting with 8-Ethoxy-5-nitroquinoline (HC-2520), where the nitro group at position 5 may alter regioselectivity in electrophilic substitutions .

Functional Group Variations: The ethoxy group in this compound enhances stability against hydrolysis compared to the ester group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate, which may hydrolyze under acidic/basic conditions . 1-(4-Methoxyphenyl)isoquinoline introduces a bulky aryl substituent, increasing steric hindrance and reducing accessibility for ring functionalization .

Physicochemical Properties: Methoxy and ethoxy groups improve lipid solubility, favoring membrane permeability in biological systems. However, the ester group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate increases polarity, enhancing aqueous solubility . Nitro groups generally elevate melting points due to dipole interactions, as seen in this compound (mp ~150–155°C inferred from analogues) compared to non-nitro derivatives .

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